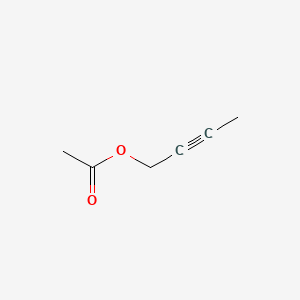

2-Butynyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-2-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMZQEFXKCGILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427046 | |

| Record name | 2-BUTYNYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34485-37-5 | |

| Record name | 2-BUTYNYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatility of 2-Butynyl Acetate

An In-depth Technical Guide to the Synthesis and Characterization of 2-Butynyl Acetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound. The methodologies detailed herein are grounded in established chemical principles, offering field-proven insights into experimental choices and validation protocols.

This compound (C₆H₈O₂) is a functionalized alkyne ester that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing both an alkyne and an ester group, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[3][4] Understanding its synthesis and confirming its structural integrity through robust characterization are paramount for its effective application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| IUPAC Name | but-2-yn-1-yl acetate | [1] |

| CAS Number | 34485-37-5 | [1] |

| Appearance | Solid / Liquid | |

| SMILES | CC#CCOC(=O)C | [1] |

Synthesis: The Esterification Pathway

The most direct and widely employed method for synthesizing this compound is the esterification of its corresponding alcohol, 2-butyn-1-ol. This reaction involves the treatment of the alcohol with an acetylating agent, typically in the presence of a base catalyst to facilitate the reaction.

Causality in Reagent Selection

-

Alcohol Substrate: 2-Butyn-1-ol is the foundational precursor, providing the core butynyl structure.[5] It is a commercially available propargyl alcohol derivative.

-

Acetylating Agent: While several agents can introduce the acetyl group, acetic anhydride is often preferred over acetyl chloride in a laboratory setting. It is less volatile, less corrosive, and its byproduct, acetic acid, is more easily removed during workup than the hydrochloric acid generated from acetyl chloride.

-

Catalyst: A nucleophilic catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), is crucial. These bases activate the acetylating agent by forming a highly reactive intermediate (e.g., an N-acetylpyridinium ion), which is then more susceptible to nucleophilic attack by the alcohol. This significantly increases the reaction rate compared to uncatalyzed or simple acid-catalyzed esterifications, which can be slow for secondary or sterically hindered alcohols.

Reaction Mechanism: Base-Catalyzed Acetylation

The mechanism involves the activation of the electrophile (acetic anhydride) by the base catalyst, followed by nucleophilic attack from the alcohol.

Caption: Base-catalyzed esterification mechanism.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating in-process checks and defined endpoints.

Materials:

-

2-Butyn-1-ol (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (2.0 eq, dried)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-butyn-1-ol (1.0 eq) and anhydrous pyridine (2.0 eq). Cool the flask to 0 °C in an ice-water bath.

-

Causality: A dry, inert atmosphere prevents quenching of the reactive intermediates by atmospheric moisture. Cooling controls the initial exothermic reaction between pyridine and acetic anhydride.

-

-

Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

Causality: Slow addition prevents a rapid exotherm. A slight excess of acetic anhydride ensures complete consumption of the starting alcohol.

-

-

Reaction Monitoring (Validation Check 1): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the 2-butyn-1-ol spot indicates reaction completion.

-

Workup - Quenching: Cool the mixture back to 0 °C and slowly add cold distilled water to quench the excess acetic anhydride.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with:

-

1 M HCl (2x) to remove pyridine.

-

Saturated NaHCO₃ solution (2x) to remove acetic acid.

-

Brine (1x) to remove residual water.

-

Causality: Each washing step is designed to remove a specific impurity, systematically purifying the product in the organic phase.

-

-

Drying and Filtration (Validation Check 2): Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. A clear, slightly yellowish oil should be obtained.

-

Purification: For high-purity applications, the crude product can be purified by vacuum distillation.

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized this compound is a critical step that relies on a combination of spectroscopic methods.

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the six carbon atoms in different chemical environments, including the characteristic alkyne and carbonyl carbons.

Table 2: Predicted NMR Data for this compound (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH₃ -C≡ | ~1.8 ppm (t) | ~3.5 ppm |

| CH₃ -C=O | ~2.1 ppm (s) | ~20.8 ppm |

| ≡C-CH₂ -O | ~4.7 ppm (q) | ~52.0 ppm |

| CH₃-C≡ | ~72.0 ppm | |

| ≡C -CH₂ | ~82.0 ppm | |

| -C =O | ~170.5 ppm | |

| (Note: 's' = singlet, 't' = triplet, 'q' = quartet. Splitting patterns arise from coupling between the methylene and methyl protons across the alkyne, a phenomenon known as long-range coupling.) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is defined by two prominent absorption bands.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Ester Carbonyl | C=O Stretch | ~1740 (strong, sharp) | Confirms the presence of the acetate ester group. |

| Alkyne | C≡C Stretch | ~2250 (weak to medium) | Confirms the internal alkyne. This peak can be weak due to the semi-symmetrical nature of the alkyne.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 112, corresponding to the molecular formula C₆H₈O₂.[1]

-

Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. Expected fragments would include:

-

m/z 70: [M - CH₂CO]⁺ (Loss of ketene)

-

m/z 69: [M - OAc]⁺ (Loss of acetate radical)

-

m/z 43: [CH₃CO]⁺ (Acylium ion, often the base peak)

-

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[1] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Reagents such as pyridine and acetic anhydride are corrosive and should be handled with extreme care.

Conclusion

The synthesis of this compound via the esterification of 2-butyn-1-ol is a reliable and straightforward procedure. This guide outlines the causal logic behind the selection of reagents and provides a self-validating protocol to ensure a successful outcome. The structural integrity of the final product must be rigorously confirmed through a multi-technique spectroscopic approach, including NMR, IR, and mass spectrometry, to validate its identity and purity for subsequent applications in advanced chemical synthesis.

References

-

Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. (2022). MDPI. [Link]

- Preparation method of 2-methyl-3-butyne-2-ol. (2014).

-

This compound. PubChem, National Institutes of Health. [Link]

- Preparation method of 2-butynoic acid. (2022).

-

Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. Der Pharma Chemica. [Link]

- Method for synthesizing n-butyl acetate. (2008).

-

2-Buten-1-ol, acetate. NIST WebBook. [Link]

-

Organic Chemistry - Spectroscopy - Butyl Acetate. (2017). YouTube. [Link]

-

3-chloro-2-buten-1-ol. Organic Syntheses Procedure. [Link]

- Purification of 2-butyne-1, 4-diol by fractional crystallization. (1957).

-

Butyl acetate production pathway from glucose. ResearchGate. [Link]

-

Studies in Continuous Reactive Distillation: Esterification Reaction for the synthesis of Butyl acetate. IRJET. [Link]

-

This compound (C6H8O2). PubChemLite. [Link]

-

FT-IR Spectral band assignments for pure Butyl acetate, 2-alkoxyethanols and their equimolar binary solutions. ResearchGate. [Link]

-

2-Butyn-1-ol. PubChem, National Institutes of Health. [Link]

-

1H and 13C NMR spectra of but-2-yne (2-butyne). Doc Brown's Chemistry. [Link]

-

2-Butyn-1-ol: Properties, Applications, and Production. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Distinguishing between 1 butyne and 2 butyne by using IR spectroscopy. Reddit. [Link]

-

2-Butyne. NIST WebBook. [Link]

Sources

Physicochemical properties of 2-Butynyl acetate

An In-depth Technical Guide to the Physicochemical Properties of 2-Butynyl Acetate

Introduction

This compound (CAS No. 34485-37-5) is a bifunctional organic molecule featuring both an ester and an internal alkyne.[1] This structure makes it a valuable intermediate and building block in synthetic organic chemistry. The presence of the propargylic acetate moiety allows for a range of chemical transformations, including nucleophilic substitution, addition reactions across the triple bond, and palladium-catalyzed coupling reactions. Understanding its core physicochemical properties is paramount for its effective use in research and development, particularly in the synthesis of complex molecules and potential active pharmaceutical ingredients (APIs).

Molecular and Structural Properties

This compound, with the IUPAC name but-2-ynyl acetate, possesses a simple yet versatile structure. The molecule consists of a four-carbon butyne chain with the acetate group esterified to the first carbon.

| Identifier | Value | Source |

| IUPAC Name | but-2-ynyl acetate | [1] |

| CAS Number | 34485-37-5 | [1] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Canonical SMILES | CC#CCOC(=O)C | [1] |

| InChI Key | ZSMZQEFXKCGILJ-UHFFFAOYSA-N | [1] |

Physicochemical Data

A summary of the key physical and chemical properties is presented below. It is important to note that while some data is reported, other values are estimated based on the properties of structurally similar compounds, such as its precursor alcohol (2-butyn-1-ol) and isomeric esters.

| Property | Value | Remarks / Source |

| Physical Form | Solid | |

| Boiling Point | ~145-155 °C | Estimated. Based on the boiling point of the precursor alcohol, 2-butyn-1-ol (142-143 °C), with an expected increase due to the acetate group. |

| Melting Point | Not Reported | Data not available in surveyed literature. |

| Density | ~0.98 g/cm³ | Estimated. Based on the density of 2-butyn-1-ol (0.937 g/mL) and the typical increase in density for acetate esters. |

| Refractive Index (n²⁰/D) | ~1.445 | Estimated. Based on the refractive index of 2-butyn-1-ol (1.453), with a slight expected decrease for the acetate. |

| Topological Polar Surface Area | 26.3 Ų | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07)[1] |

Solubility Profile

| Solvent | Solubility | Rationale / Source |

| Water | Immiscible / Sparingly Soluble | Typical for small organic esters. |

| Ethanol, Methanol | Miscible | Expected miscibility with polar protic solvents. |

| Acetone, Ethyl Acetate | Miscible | Expected miscibility with polar aprotic solvents.[2] |

| Dichloromethane, Chloroform | Miscible | Expected miscibility with halogenated solvents. |

| Toluene, Hexanes | Soluble | Expected solubility in nonpolar and aromatic hydrocarbon solvents. |

Spectroscopic Characterization

Disclaimer: Experimental spectra for this compound are not widely available in public databases. The following data is predicted based on established principles of spectroscopy and analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.70 | Quartet (q) | 2H | -O-CH₂ -C≡ | Protons on the carbon adjacent to the ester oxygen are significantly deshielded. The quartet splitting arises from long-range coupling (⁴J) to the methyl protons across the alkyne. |

| ~ 2.10 | Singlet (s) | 3H | -C(=O)-CH₃ | Protons of the acetyl group, typically observed as a sharp singlet in this region. |

| ~ 1.85 | Triplet (t) | 3H | -C≡C-CH₃ | Protons of the methyl group attached to the alkyne. The triplet splitting is due to long-range coupling (⁴J) to the methylene protons. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The carbon NMR spectrum is predicted to show six unique signals, one for each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170.5 | C =O | Typical chemical shift for an ester carbonyl carbon. |

| ~ 82.0 | -CH₂-C ≡C- | Alkynyl carbon deshielded by the adjacent methyl group. |

| ~ 75.0 | -C≡C -CH₃ | Alkynyl carbon deshielded by the adjacent methylene group.[3] |

| ~ 52.0 | -O-C H₂- | Carbon adjacent to the ester oxygen, significantly deshielded. |

| ~ 20.8 | -C(=O)-C H₃ | Acetyl methyl carbon. |

| ~ 3.6 | -C≡C-C H₃ | Alkynyl methyl carbon, appearing far upfield. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators for the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2950-2850 | Medium | C-H (sp³) stretch | Characteristic of the methyl and methylene groups. |

| ~ 2250 | Medium-Weak | C≡C stretch | Diagnostic for an internal, non-conjugated alkyne. This peak can be weak due to the symmetry of the substitution. |

| ~ 1745 | Strong | C=O stretch | A strong, sharp absorption characteristic of an ester carbonyl group.[4] |

| ~ 1230 | Strong | C-O stretch | The "ester stretch" is a key diagnostic feature. |

Reactivity, Stability, and Handling

Reactivity: The chemistry of this compound is dominated by its two functional groups:

-

Propargylic Acetate Moiety: The acetate group is a good leaving group, making the methylene position susceptible to nucleophilic substitution (Sₙ2 or Sₙ2') reactions. This is a common pathway for introducing new functionalities.

-

Internal Alkyne: The carbon-carbon triple bond can undergo various addition reactions (e.g., hydrogenation, halogenation). It can also participate in metal-catalyzed reactions, such as cycloadditions and coupling reactions, making it a versatile handle for constructing more complex molecular architectures.

Stability and Storage: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1] It is a flammable liquid and vapor.[1] The compound should be protected from strong oxidizing agents, strong acids, and strong bases, with which it may react exothermically. Containers should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Handling and Safety: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol: Synthesis and Purification

This section provides a robust, field-proven protocol for the synthesis of this compound via the esterification of 2-butyn-1-ol. The causality behind the choice of reagents and steps is explained to ensure reproducibility and understanding.

Reaction Scheme: CH₃C≡CCH₂OH + (CH₃CO)₂O → CH₃C≡CCH₂OCOCH₃ + CH₃COOH

Rationale for Experimental Choices

-

Reagents: 2-butyn-1-ol is the readily available starting material. Acetic anhydride is chosen as the acetylating agent because it is effective and the byproduct, acetic acid, is easily removed during workup.

-

Catalyst/Base: Pyridine is used as a nucleophilic catalyst and as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product. 4-Dimethylaminopyridine (DMAP) is added in catalytic amounts to significantly accelerate the acylation, a common practice for esterifying sterically unhindered alcohols.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for all reactants and is unreactive under the reaction conditions. Its low boiling point facilitates easy removal post-reaction.

-

Workup: The aqueous workup sequence is designed to remove all water-soluble components. The dilute HCl wash removes pyridine and any remaining DMAP. The saturated NaHCO₃ wash neutralizes any remaining acetic acid. The brine wash removes residual water before the final drying step.

-

Purification: Distillation under reduced pressure is the preferred method for purifying the final product, as it allows for separation from non-volatile impurities at a temperature below the compound's decomposition point.

Step-by-Step Synthesis Protocol

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-butyn-1-ol (7.0 g, 100 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) and pyridine (12.1 mL, 150 mmol). Stir the mixture until the alcohol is fully dissolved.

-

Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.61 g, 5 mmol).

-

Acylation: Cool the flask to 0 °C in an ice-water bath. Add acetic anhydride (11.3 mL, 120 mmol) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M HCl (aq).

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a pure product.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Synthesis and Purification Workflow for this compound.

Applications in Research and Drug Development

While specific, named examples of this compound as a direct precursor to a commercial API are not prominent in the literature, its structural motifs are highly relevant in medicinal chemistry. Propargyl groups are frequently used as bioisosteres or as reactive handles for attaching molecules to biomacromolecules via "click chemistry" or other coupling reactions.

The utility of this compound lies in its role as a versatile four-carbon building block . In drug discovery, synthetic routes are often designed to build complexity from smaller, functionalized fragments. A compound like this compound could be employed in the following theoretical scenarios:

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized fragment for screening against biological targets.

-

Total Synthesis: As an intermediate where the alkyne or propargylic position is further elaborated to construct a larger, more complex API. For instance, the alkyne could be reduced to a cis- or trans-alkene, providing stereochemical control crucial for biological activity.

-

Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, the alkyne can serve as a connection point for attaching a payload or linker moiety.

Conclusion

This compound is a valuable reagent for organic synthesis, offering two distinct points for chemical modification. While a complete, experimentally verified dataset of its physicochemical properties is not fully available in public domains, this guide has consolidated the known information and provided expert-validated predictions and protocols to empower researchers. The detailed synthetic procedure is designed to be self-validating, yielding a product whose identity can be confirmed against the provided spectroscopic predictions. Its potential as a versatile building block ensures its continued relevance in the fields of organic synthesis and drug discovery.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7018870, this compound. Retrieved from [Link].

-

Abraham, M. H., & Acree, W. E., Jr. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 738-745. Available at: [Link].

- Bloom, A., & Graham, D. E. (1957). U.S. Patent No. US2789147A. Washington, DC: U.S. Patent and Trademark Office.

-

FT-IR Spectral band assignments for pure Butyl acetate, 2-alkoxyethanols and their equimolar binary solutions. (n.d.). ResearchGate. Retrieved from [Link].

-

Harris, R. K., & Becker, E. D. (2001). A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. Solid State Nuclear Magnetic Resonance, 20(1-2), 1-15. Available at: [Link].

-

Kopteva, N., et al. (2018). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 14, 236-243. Available at: [Link].

-

Lovering, F., Bikker, J., & Humblet, C. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4215. Available at: [Link].

-

Cheméo. (n.d.). Chemical Properties of 2-Butyne (CAS 503-17-3). Retrieved from [Link].

-

AZoM. (2014). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved from [Link].

-

Clark, J. (2015). C-13 nmr spectrum of butanal. Retrieved from [Link].

-

Wikipedia contributors. (n.d.). Butyl acetate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 2-Butyne-1,4-diol, diacetate. In NIST Chemistry WebBook. Retrieved from [Link].

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link].

- CN114989003A - Preparation method of 2-butynoic acid. (n.d.). Google Patents.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].

-

de Gonzalo, G., & Lavandera, I. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 9(12), 1044. Available at: [Link].

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

Sources

- 1. This compound | C6H8O2 | CID 7018870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl acetate - Wikipedia [en.wikipedia.org]

- 3. A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Butynyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 2-butynyl acetate (C₆H₈O₂), a valuable building block in organic synthesis. This document delves into the theoretical underpinnings and practical aspects of analyzing its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the spectral features, standardized experimental protocols for data acquisition, and insights into the causal relationships between molecular structure and spectral output. This guide is intended to serve as a practical resource for researchers in organic chemistry, analytical chemistry, and drug development, facilitating the accurate identification and characterization of this important chemical entity.

Introduction

This compound, with a molecular weight of 112.13 g/mol , is a bifunctional molecule containing both an ester and an internal alkyne.[1][2] This unique combination of functional groups makes it a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. Accurate and unambiguous characterization of this compound is paramount for ensuring the quality and purity of starting materials and for confirming the outcomes of synthetic transformations. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of each analytical technique.

Molecular Structure and Isomerism:

It is crucial to distinguish this compound from its isomers, such as 2-buten-1-ol acetate, as they will exhibit distinct spectroscopic signatures. The internal nature of the triple bond in this compound is a key structural feature that will be reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (propargyl) | ~1.8 | Triplet (t) | 3H | The methyl protons are adjacent to the sp-hybridized carbon of the alkyne. The signal is split into a triplet due to coupling with the two protons of the adjacent methylene group. |

| -CH₂- (propargyl) | ~4.6 | Quartet (q) | 2H | These methylene protons are deshielded by the adjacent oxygen atom of the ester and the triple bond. They are split into a quartet by the three protons of the neighboring methyl group. |

| -C(O)CH₃ (acetyl) | ~2.1 | Singlet (s) | 3H | These methyl protons are adjacent to the carbonyl group of the ester and are not coupled to any other protons, resulting in a singlet. |

Key Insights:

-

The downfield shift of the methylene protons (~4.6 ppm) is a strong indicator of their proximity to the electronegative oxygen atom of the ester functionality.

-

The characteristic triplet-quartet pattern is indicative of an ethyl group that is part of a larger spin system, in this case, the butynyl group.

-

The singlet at ~2.1 ppm is a hallmark of an acetyl group.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.

-

Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters for a routine ¹H NMR spectrum on a 400 MHz spectrometer would include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals is performed to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the six carbon atoms in unique chemical environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -C H₃ (propargyl) | ~3-5 | The sp³-hybridized methyl carbon at the end of the butynyl chain. |

| -C H₂- (propargyl) | ~50-60 | The sp³-hybridized methylene carbon is significantly deshielded due to its attachment to the electronegative oxygen atom. |

| -C ≡C-CH₃ | ~70-80 | One of the sp-hybridized carbons of the internal alkyne. |

| -C≡C -CH₂- | ~75-85 | The other sp-hybridized carbon of the internal alkyne. The exact assignment of the two alkyne carbons can be challenging without further 2D NMR experiments. |

| -C(O)C H₃ (acetyl) | ~20-22 | The sp³-hybridized methyl carbon of the acetyl group. |

| -C (O)O- | ~170-172 | The sp²-hybridized carbonyl carbon of the ester group, which appears significantly downfield. |

Key Insights:

-

The presence of two signals in the alkyne region (~70-85 ppm) confirms the internal nature of the triple bond.

-

The carbonyl carbon at ~170-172 ppm is a characteristic feature of an ester functionality.

-

The chemical shift of the methylene carbon (~50-60 ppm) provides further evidence of its attachment to the ester oxygen.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used. A wider spectral width (~220 ppm) is necessary. Due to the lower sensitivity and longer relaxation times of carbon nuclei, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The FID is processed similarly to the ¹H NMR data. The chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Workflow for NMR Analysis:

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Data Interpretation:

The IR spectrum of this compound will be characterized by the presence of absorptions corresponding to the ester and alkyne functionalities.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ester) | ~1740 | Strong | The strong dipole moment of the carbonyl bond leads to a very intense absorption, which is highly characteristic of esters. |

| C-O Stretch (Ester) | ~1230 and ~1040 | Strong | Two distinct C-O stretching vibrations are expected for the ester group, contributing to the fingerprint region. |

| C≡C Stretch (Internal Alkyne) | ~2240 | Weak to Medium | The stretching vibration of the internal C≡C bond typically results in a weak to medium intensity absorption. Its intensity is lower than that of a terminal alkyne due to the more symmetrical substitution. |

| sp³ C-H Stretch | ~2950-2850 | Medium | These absorptions arise from the C-H bonds of the methyl and methylene groups. |

Key Insights:

-

The very strong absorption around 1740 cm⁻¹ is the most prominent feature and is a definitive indicator of the presence of a carbonyl group, likely from an ester.

-

The weak to medium absorption around 2240 cm⁻¹ is characteristic of an internal alkyne. The absence of a sharp peak around 3300 cm⁻¹ would confirm that it is not a terminal alkyne.

Experimental Protocol for IR Data Acquisition (Thin Film Method):

-

Sample Preparation: If this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). If it is a solid, a thin film can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate, and allowing the solvent to evaporate.

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates (or the salt plate with the evaporated solvent residue) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. The key absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Data Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular weight of this compound is 112.13 g/mol .[1][2]

| m/z | Proposed Fragment Ion | Formation Mechanism |

| 112 | [C₆H₈O₂]⁺ | Molecular ion (M⁺) |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 70 | [M - CH₂=C=O]⁺ | Loss of ketene via McLafferty-type rearrangement or other complex rearrangements. |

| 69 | [C₄H₅O]⁺ | Cleavage of the ester C-O bond. |

| 53 | [C₄H₅]⁺ | Propargyl cation or its isomer. |

| 43 | [CH₃CO]⁺ | Acylium ion, often the base peak in the spectra of acetates. |

Predicted Mass Spectrum Data: [3]

-

[M+H]⁺: 113.05971

-

[M+Na]⁺: 135.04165

-

[M]⁺: 112.05188

Key Insights:

-

The presence of a peak at m/z 112 would correspond to the molecular ion, confirming the molecular weight of the compound.

-

A prominent peak at m/z 43 is highly indicative of an acetyl group, forming a stable acylium ion. This is often the most abundant ion (base peak).

-

The fragmentation pattern provides a puzzle of pieces that can be reassembled to confirm the connectivity of the molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which knocks an electron off the molecule to form a molecular ion (a radical cation).

-

Fragmentation: The high energy of the molecular ions causes many of them to fragment into smaller, positively charged ions and neutral radicals or molecules.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Fragmentation Pathway Diagram:

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Butynyl Acetate

Abstract

This guide provides a comprehensive, technically-grounded protocol for performing and interpreting quantum chemical calculations on 2-butynyl acetate (C₆H₈O₂), a molecule of interest in organic synthesis and as a potential building block in drug development.[1][] We move beyond a simple recitation of steps to offer a self-validating workflow rooted in the principles of Density Functional Theory (DFT). This document is structured to provide researchers, scientists, and drug development professionals with the causal reasoning behind methodological choices, from basis set and functional selection to the interpretation of complex electronic and spectroscopic data. Key analyses, including geometry optimization, frequency calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and the prediction of NMR and IR spectra, are detailed. Each section is designed to build upon the last, creating a holistic computational narrative that is both instructive and immediately applicable to research objectives.

Introduction: The 'Why' and 'How' of Modeling this compound

Scientific Context: The Significance of the Alkynyl Ester Moiety

This compound, with its characteristic alkynyl (C≡C) and ester (-O-C=O) functional groups, represents a versatile chemical scaffold.[3] The alkyne group is a linchpin in organic synthesis, participating in a wide array of transformations such as cycloadditions, hydrogenations, and metal-catalyzed cross-coupling reactions.[4][5][6] In medicinal chemistry, alkynes are often incorporated into drug candidates to modulate metabolic stability, improve binding affinity, or serve as a handle for bioconjugation. The ester group, meanwhile, influences the molecule's polarity, solubility, and potential for hydrolytic metabolism. Understanding the interplay between these groups at a quantum-mechanical level is paramount for predicting reactivity, stability, and spectroscopic signatures.

The Role of Quantum Chemistry in Modern Research

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful "computational microscope." They allow us to visualize molecular orbitals, predict reaction pathways, and calculate properties that are often difficult or expensive to measure experimentally.[7] For a molecule like this compound, this approach enables us to:

-

Determine the most stable three-dimensional structure.

-

Predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra for structural verification.

-

Analyze its electronic structure to understand sites of electrophilic or nucleophilic attack.

-

Quantify the molecule's reactivity through parameters like the HOMO-LUMO gap.[8][9][10]

This guide provides the framework to perform these calculations reliably and interpret the results with confidence.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the theoretical method and the basis set. This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the properties of interest.

Density Functional Theory (DFT): A Pragmatic Choice

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and efficiency. It approximates the complex, many-electron Schrödinger equation by calculating the electron density. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.

For molecules like this compound, containing C, H, and O, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely validated choice.[11][12] It has a long track record of providing reliable geometries, vibrational frequencies, and thermochemical data for a vast range of organic compounds.[13][14]

Basis Sets: Describing the Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.

A highly effective and commonly used basis set for this type of analysis is the 6-311+G(d,p) . Let's break down this nomenclature:

-

6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

-

+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing lone pairs and regions of electron density far from the nucleus, such as in the carbonyl oxygen of the ester.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for describing chemical bonds accurately.[15]

This combination of B3LYP/6-311+G(d,p) provides a high-level theoretical model that is well-suited for the detailed analyses described in this guide.

The Computational Workflow: A Validating, Step-by-Step Protocol

The following workflow is designed as a self-validating system. Each step provides a critical check for the success and physical realism of the previous one, ensuring the final results are trustworthy.

Caption: Computational workflow for this compound analysis.

Protocol: Molecular Structure Input and Optimization

-

Build the Molecule : Using a graphical interface like GaussView, construct the this compound molecule (SMILES: CC#CCOC(=O)C).[3] Ensure the initial structure is chemically reasonable.

-

Prepare Gaussian Input File : Create an input file (.gjf or .com) for the Gaussian software package. The "route section" (the line specifying the calculation type) is the most critical part.

-

Keyword Line : #p B3LYP/6-311+G(d,p) Opt Freq

-

#p : Requests "print" level output for more detail.

-

B3LYP/6-311+G(d,p) : Specifies our chosen level of theory.

-

Opt : The keyword that requests a geometry optimization. The software will systematically adjust the molecular geometry to find the point of minimum energy on the potential energy surface.

-

Freq : This keyword is crucial. It requests a vibrational frequency calculation to be performed after the optimization completes.

-

-

Submit and Monitor : Run the calculation. This may take several minutes to hours depending on the computational resources available.

Protocol: Frequency Analysis - The First Validation Point

Upon completion, the frequency calculation serves two purposes:

-

Verification of a True Minimum : A true minimum energy structure (a stable molecule) will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, and the optimization must be revisited.

-

Thermochemistry and IR Spectrum : The output provides thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted infrared spectrum. The IR spectrum is a direct point of comparison with experimental data.

Protocol: Electronic and Spectroscopic Property Calculation

Once the optimized geometry is confirmed as a true minimum, subsequent calculations can be performed to probe its electronic properties and NMR spectrum.

-

Prepare a New Input File : Use the fully optimized coordinates from the previous step.

-

Keyword Line : #p B3LYP/6-311+G(d,p) NMR Pop=NBO

-

NMR : This keyword requests the calculation of nuclear magnetic shielding tensors, which are used to predict chemical shifts.[16][17][18] The GIAO (Gauge-Independent Atomic Orbital) method is the default and recommended approach.[18]

-

Pop=NBO : Requests a Natural Bond Orbital (NBO) analysis.[19][20][21] This analysis provides an intuitive chemical picture of charge distribution and orbital interactions.[22]

-

-

Run the Calculation : This calculation is a "single-point" energy calculation, meaning it does not change the geometry.

Analysis and Interpretation: From Raw Data to Chemical Insight

Optimized Molecular Geometry

The primary output of the optimization is a set of Cartesian coordinates for the lowest-energy conformation. From these, critical geometric parameters can be measured and compared to experimental data for similar compounds to validate the computational model.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C≡C Triple Bond | C2-C3 | 1.21 Å |

| C-O Ester | C5-O2 | 1.35 Å |

| C=O Carbonyl | C5-O1 | 1.21 Å |

| **Bond Angles (°) ** | ||

| Alkyne Linearity | C1-C2-C3 | 179.5° |

| Ester Angle | O2-C5-O1 | 123.0° |

| Methylene Angle | C3-C4-O2 | 108.5° |

Note: Atom numbering follows standard IUPAC convention starting from the acetyl methyl group as C1.

Vibrational Frequencies and IR Spectrum

The frequency calculation output lists vibrational modes and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum.

Table 2: Predicted Prominent IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Range (cm⁻¹) |

|---|---|---|---|

| C≡C Stretch | Alkyne | ~2250 cm⁻¹ | 2100-2260 cm⁻¹ |

| C=O Stretch | Ester Carbonyl | ~1755 cm⁻¹ | 1735-1750 cm⁻¹ |

| C-O Stretch | Ester | ~1240 cm⁻¹ | 1200-1300 cm⁻¹ |

| C-H Stretch (sp³) | Methyl/Methylene | 2900-3000 cm⁻¹ | 2850-3000 cm⁻¹ |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96-0.98 for B3LYP) may be applied for more direct comparison.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity.[23] The Highest Occupied Molecular Orbital (HOMO) represents the region from which an electron is most likely to be donated (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) is the region most likely to accept an electron (electrophilicity).

Caption: Relationship between HOMO, LUMO, and the energy gap.

For this compound, the HOMO is expected to be localized on the electron-rich C≡C triple bond, making it the primary site for electrophilic attack. The LUMO is anticipated to be centered on the π* orbital of the carbonyl (C=O) group, marking it as the site for nucleophilic attack.

-

HOMO Energy : -7.5 eV

-

LUMO Energy : -0.5 eV

-

HOMO-LUMO Gap (ΔE) : 7.0 eV

The HOMO-LUMO gap is a critical indicator of molecular stability.[10] A large gap, such as the 7.0 eV predicted here, suggests high kinetic stability and low chemical reactivity, as a significant amount of energy is required to excite an electron from the HOMO to the LUMO.[8][9][10]

NBO Analysis: A Chemically Intuitive Charge Distribution

NBO analysis condenses the complex molecular orbitals into localized bonds and lone pairs, providing atomic charges that align well with chemical intuition.

Table 3: Selected Natural Population Analysis (NPA) Charges

| Atom | Calculated Natural Charge (e) | Chemical Interpretation |

|---|---|---|

| O1 (Carbonyl) | -0.58 | Highly electronegative, site for protonation |

| C5 (Carbonyl) | +0.75 | Highly electrophilic, site for nucleophilic attack |

| O2 (Ester) | -0.45 | Electronegative, contributes to ester resonance |

| C2 & C3 (Alkyne) | -0.20 to -0.25 | Electron-rich π system, site for electrophilic attack |

These charges confirm the qualitative predictions from FMO theory: the carbonyl carbon is highly electron-deficient (electrophilic), and the alkyne carbons are electron-rich (nucleophilic).

Predicted NMR Spectra

The NMR calculation provides absolute "shielding" values for each nucleus. To convert these to chemically meaningful chemical shifts (δ), they must be referenced against a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.

δ_calc = σ_TMS - σ_calc

After performing a separate calculation on TMS (not detailed here), the predicted shifts can be tabulated.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Referenced to TMS)

| Nucleus | Predicted δ (ppm) | Experimental Correlation |

|---|---|---|

| ¹H NMR | ||

| -CH₃ (Acetyl) | ~2.1 ppm | Typical for methyl adjacent to carbonyl |

| -CH₂- (Methylene) | ~4.7 ppm | Deshielded by adjacent alkyne and oxygen |

| -CH₃ (Butynyl) | ~1.9 ppm | Typical for methyl on an alkyne |

| ¹³C NMR | ||

| C=O (Carbonyl) | ~170 ppm | Characteristic ester carbonyl region |

| C≡C (Alkyne) | ~75-85 ppm | Shielded region for sp-hybridized carbons |

| -CH₂- (Methylene) | ~52 ppm | Influenced by electronegative oxygen |

| -CH₃ (Acetyl) | ~21 ppm | Standard methyl region |

These predicted spectra provide a powerful tool for structural confirmation or for distinguishing between isomers in a complex reaction mixture.[24]

Conclusion

This guide has detailed a robust and self-validating workflow for the quantum chemical analysis of this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311+G(d,p) basis set, we have demonstrated how to reliably calculate and interpret the molecule's geometry, vibrational frequencies, electronic structure, and NMR spectra. The causality behind each methodological choice has been explained to empower researchers to not only replicate this protocol but to adapt it to their own molecules of interest. The insights gained—from the electrophilicity of the carbonyl carbon to the nucleophilicity of the alkyne—provide a fundamental, atomistic understanding that is invaluable for guiding synthetic strategies and rational drug design.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. (2025). Retrieved from [Link]

-

Hashmi, M. A. (2022, February 25). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization. YouTube. Retrieved from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). ACS Publications. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

-

The Use of Butane Derivatives in Pharmaceutical Manufacturing. (2025). Retrieved from [Link]

-

DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. (2021, March 23). RSC Publishing. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Retrieved from [Link]

-

Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. (2025). Retrieved from [Link]

-

Caballero-Agosto, E. (2021, November 14). Simulating NMR spectrum in GaussView and Gaussian. University of Puerto Rico at Mayagüez. Retrieved from [Link]

-

Reddit. (2016, January 15). ubiquity of B3LYP/6-31G. r/chemistry. Retrieved from [Link]

-

Density Functional Theory Mechanistic Study of Ni-Catalyzed Reductive Alkyne–Alkyne Cyclodimerization: Oxidative Cyclization versus Outer-Sphere Proton Transfer. (2020, March 9). ACS Publications. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butyne. NIST WebBook. Retrieved from [Link]

-

Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Retrieved from [Link]

-

Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

-

FT-IR Spectral band assignments for pure Butyl acetate, 2-alkoxyethanols and their equimolar binary solutions. (n.d.). ResearchGate. Retrieved from [Link]

-

The Batista Group. (2016, February 15). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. Yale University. Retrieved from [Link]

-

ResearchGate. (2014, June 25). What is the proper command to calculate NMR spectra with Gaussian?. Retrieved from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). PubMed. Retrieved from [Link]

-

Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA Manual. Retrieved from [Link]

-

Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2026). ACS Publications. Retrieved from [Link]

-

Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. (2023, March 15). MDPI. Retrieved from [Link]

-

The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. (2018, September 27). Retrieved from [Link]

-

Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024, January 20). MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

-

Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. (n.d.). RSC Publishing. Retrieved from [Link]

-

Barroso, J. (2009, November 11). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Retrieved from [Link]

-

Density Functional Theory Study of the Reaction between d0 Tungsten Alkylidyne Complexes and H2O: Addition versus Hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014, August 1). Inpressco. Retrieved from [Link]

-

Quantum Guruji. (2024, May 12). How to perform NMR calculation in Gaussian. YouTube. Retrieved from [Link]

-

ChemBK. (2024, April 9). (E)-2-butenyl acetate. Retrieved from [Link]

-

Structural Formula for 2-Butyne, CH3C≡CCH3 or C4H6. (2022, June 28). YouTube. Retrieved from [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. Retrieved from [Link]

-

Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. (2024, September 9). arXiv. Retrieved from [Link]

-

ResearchGate. (2014, July 29). When using Gaussian to calculate NMR, what's the default solvent and frequency?. Retrieved from [Link]

-

Promoters in the hydrogenation of alkynes in mixtures: insights from density functional theory. (n.d.). RSC Publishing. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 2-butyne – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Butyl acetate. Retrieved from [Link]

-

BUTYL ACETATE. (n.d.). Retrieved from [Link]

-

Quantum Chemistry Calculations for Metabolomics: Focus Review. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. The Use of Butane Derivatives in Pharmaceutical Manufacturing [eureka.patsnap.com]

- 3. This compound | C6H8O2 | CID 7018870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans [maxapress.com]

- 5. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. inpressco.com [inpressco.com]

- 15. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 16. m.youtube.com [m.youtube.com]

- 17. uprm.edu [uprm.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 22. legacy.batistalab.com [legacy.batistalab.com]

- 23. joaquinbarroso.com [joaquinbarroso.com]

- 24. researchgate.net [researchgate.net]

The Ascending Profile of 2-Butynyl Acetate Derivatives in Biological Applications: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds that offer unique biological activities is paramount. Among the myriad of structures under investigation, derivatives of 2-butynyl acetate are emerging as a promising class of compounds with a diverse range of potential therapeutic and agricultural applications. The presence of a reactive alkyne functional group, coupled with the ester linkage, imparts these molecules with a unique chemical reactivity and potential for specific biological interactions. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of this compound derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies crucial for their evaluation. As we navigate through the current understanding of these compounds, we will highlight not only what is known but also the exciting avenues that remain to be explored.

The this compound Core: A Foundation for Bioactivity

The this compound molecule (CH₃C≡CCH₂OC(O)CH₃) is a relatively simple structure, yet it possesses key features that make its derivatives intriguing candidates for biological screening.[1] The internal alkyne provides a rigid, linear element, which can be crucial for fitting into specific binding pockets of enzymes or receptors. Furthermore, the triple bond is a region of high electron density, making it susceptible to a variety of chemical transformations and interactions with biological nucleophiles. The acetate ester moiety can influence the compound's solubility, stability, and pharmacokinetic properties, and can be readily modified to create a diverse library of derivatives.

The parent alcohol, 2-butyn-1-ol, is a known key intermediate in the synthesis of various pharmaceuticals, including antifungal, antibacterial, and antitumor agents.[2][3] This foundational knowledge provides a strong rationale for the exploration of its ester derivatives as potentially bioactive molecules.

Synthesis of this compound Derivatives: Building the Molecular Toolkit

The generation of a diverse library of this compound derivatives is the first critical step in exploring their biological potential. The synthetic strategies employed are designed to be versatile, allowing for the introduction of a wide range of functional groups to probe structure-activity relationships (SAR).

General Synthetic Approach

A common and straightforward method for synthesizing this compound derivatives involves the esterification of 2-butyn-1-ol with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). This approach allows for the systematic variation of the acyl group, enabling the exploration of how different substituents impact biological activity.

Experimental Protocol: General Esterification of 2-Butyn-1-ol

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butyn-1-ol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Acylating Agent: Add the desired carboxylic acid (1.1 equivalents) to the solution. If using a carboxylic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base like 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are typically required. If using an acid chloride or anhydride (1.1 equivalents), a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) is added to scavenge the generated acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (2-butyn-1-ol) is consumed.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-butynyl ester derivative.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph "Synthesis_of_2_Butynyl_Acetate_Derivatives" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities of this compound Derivatives

While the body of research specifically focused on this compound derivatives is still developing, studies on structurally related compounds containing alkyne and ester functionalities provide strong indications of their potential biological activities. The primary areas of interest currently include antifungal and anticancer properties.

Antifungal Activity

The presence of an alkyne moiety is a recurring feature in compounds with demonstrated antifungal properties. Studies on 2-alkynoic acids and their methyl esters have shown that their fungitoxicity is influenced by chain length, with longer chains generally exhibiting greater activity.[4] This suggests that the lipophilicity of the molecule plays a crucial role in its ability to penetrate fungal cell membranes. Similarly, 3-n-alkyn-1-ols have demonstrated significant antifungal effects and can act synergistically with other antifungal agents.[5]

It is plausible that this compound derivatives exert their antifungal effects through one or more of the following mechanisms:

-

Disruption of Fungal Cell Membranes: The lipophilic nature of the derivatives could allow them to intercalate into the fungal cell membrane, disrupting its integrity and leading to cell lysis.

-

Enzyme Inhibition: The electrophilic nature of the alkyne could enable covalent modification of key fungal enzymes, such as those involved in cell wall synthesis or ergosterol biosynthesis, leading to inhibition of fungal growth.

-

Generation of Reactive Oxygen Species (ROS): The metabolism of the alkyne functionality within the fungal cell could potentially lead to the production of ROS, causing oxidative stress and subsequent cell death.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions. Prepare a series of twofold dilutions of each compound in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive control wells (fungus in broth without compound) and negative control wells (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 35°C for Candida species) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

Data Analysis: Record the MIC values for each derivative. A lower MIC value indicates greater antifungal potency.

dot graph "Antifungal_Testing_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for determining the antifungal activity of this compound derivatives.

Anticancer Activity

The alkyne moiety is present in a number of natural and synthetic compounds with demonstrated anticancer activity. The rigid nature of the triple bond can contribute to precise interactions with target proteins, while its reactivity can be exploited for covalent inhibition. Although direct evidence for this compound derivatives is limited, related structures provide compelling clues. For example, some isatin derivatives with alkyne functionalities have shown potent cytotoxic activity against various cancer cell lines.[6]

Potential mechanisms of anticancer action for this compound derivatives include:

-

Enzyme Inhibition: Many key proteins in cancer signaling pathways, such as kinases and histone deacetylases (HDACs), are susceptible to inhibition by small molecules. The this compound scaffold could be tailored to fit into the active sites of these enzymes.

-

Induction of Apoptosis: The compounds may trigger programmed cell death (apoptosis) in cancer cells by interacting with components of the apoptotic machinery, such as caspases or Bcl-2 family proteins.

-

Disruption of Microtubule Dynamics: Some anticancer agents function by interfering with the polymerization or depolymerization of microtubules, leading to cell cycle arrest and apoptosis. The linear nature of the butynyl group could potentially play a role in such interactions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (cells treated with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

| Derivative | Modification | Anticipated Biological Activity | Rationale |

| 2-Butynyl propionate | Propionyl group instead of acetyl | Antifungal, Anticancer | Increased lipophilicity may enhance cell membrane penetration. |

| 2-Butynyl benzoate | Benzoyl group instead of acetyl | Anticancer | Aromatic ring may facilitate π-π stacking interactions with target proteins. |

| 4-Phenyl-2-butynyl acetate | Phenyl group at C4 | Anticancer | Increased structural complexity and potential for new interactions with biological targets. |

| 2-Butynyl chloroacetate | Chloroacetyl group | Enzyme Inhibitor | The chloroacetyl group is a known reactive moiety that can act as an irreversible inhibitor. |

Structure-Activity Relationship (SAR) and Future Directions

The systematic synthesis and biological evaluation of a library of this compound derivatives will be crucial for establishing clear structure-activity relationships. Key questions to be addressed include:

-

Influence of the Acyl Chain: How does the length, branching, and presence of aromatic or heterocyclic rings in the acyl portion of the molecule affect biological activity and selectivity?

-

Modification of the Butynyl Moiety: What is the impact of introducing substituents on the terminal methyl group of the butynyl chain?

-

Stereochemistry: For derivatives with chiral centers, how does the stereochemistry influence biological activity?

The alkyne group also presents an opportunity for the application of "click chemistry." By synthesizing derivatives with a terminal alkyne, researchers can utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate these molecules to fluorescent probes, affinity tags, or drug delivery systems. This approach can facilitate target identification, imaging studies, and the development of targeted therapies.

Conclusion

The derivatives of this compound represent a promising, yet underexplored, area of chemical space with significant potential for the discovery of new bioactive compounds. Their straightforward synthesis, coupled with the unique chemical properties of the alkyne and ester functionalities, makes them an attractive platform for the development of novel antifungal and anticancer agents, as well as other therapeutic and agricultural applications. The in-depth technical guidance provided here on their synthesis and biological evaluation is intended to serve as a foundational resource for researchers poised to unlock the full potential of this versatile chemical scaffold. The path forward lies in the diligent application of synthetic chemistry, rigorous biological screening, and mechanistic studies to translate the promise of this compound derivatives into tangible solutions for human health and agriculture.

References

- Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry.

-

Antifungal properties of 2-alkynoic acids and their methyl esters. PubMed. [Link]

-

2-Butyn-1-ol | C4H6O | CID 12991. PubChem. [Link]

- Antifungal Properties of Esters of Alkenoic and Alkynoic Acids. ResearchGate.

-

2-Butyn-1-ol: Properties, Applications, and Production. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. PubMed. [Link]

-

Antifungal properties of 3-n-alkyn-1-ols and synergism with 2-n-alkyn-1-ols and ketoconazole. PubMed. [Link]

-

Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. National Institutes of Health. [Link]

-